Journal Name:Genes & Diseases
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Genes & Diseases ( IF 0 ) Pub Date: 2023-07-10 , DOI: 10.1101/2023.07.10.548411
Tryptophan is an essential amino acid that is extensively characterized as a regulator of cellular function through its metabolism by indoleamine 2,3-deoxygenase (IDO) into the kynurenine pathway. However, despite decades of research on tryptophan metabolism, the metabolic regulatory roles of it and its metabolites are not well understood. To address this, we performed an activity metabolomics screen of tryptophan and most of its known metabolites in cell culture. We discovered that treatment of human colon cancer cells (HCT116) with 3-hydroxykynurenine (3-HK), a metabolite of kynurenine, potently disrupted TCA cycle function. Citrate and aconitate levels were increased, while isocitrate and all downstream TCA metabolites were decreased, suggesting decreased aconitase function. We hypothesized that 3HK or one of its metabolites increased reactive oxygen species (ROS) and inhibited aconitase activity. Accordingly, we observed almost complete depletion of reduced glutathione and a decrease in total glutathione levels. We observed a dose-dependent decrease in cell viability after 48 hours of 3HK treatment. These data suggest that raising the intracellular levels of 3HK could be sufficient to induce ROS-mediated apoptosis. We modulated the intracellular levels of 3HK by combined induction of IDO and knockdown of kynureninase (KYNU) in HCT116 cells. Cell viability decreased significantly after 48 hours of KYNU knockdown compared to controls, which was accompanied by increased ROS production and Annexin V staining revealing apoptosis. Finally, we identify xanthommatin production from 3-HK as a candidate radical-producing, cytotoxic mechanism. Our work indicates that KYNU may be a target for disrupting tryptophan metabolism. Interestingly, many cancers exhibit overexpression of IDO, providing a cancer-specific metabolic vulnerability that could be exploited by KYNU inhibition.
Genes & Diseases ( IF 0 ) Pub Date: 2023-07-10 , DOI: 10.1101/2023.07.08.548213
G-Quadruplexes (G4Q) are higher-order, four-stranded structures that can be formed by repeated guanine tracts in human genomes. In this study, we used a structure-based virtual screening of phytomolecules derived from medicinal plants in order to discover new natural DNA G4Q binders. The top 40 ligands were sorted out based on binding affinity values after completing a docking study on 314 phytomolecule samples with parallel and mixed hybrid structure. Further Thermal melting, circular dichroism, and fluorescence displacement experiment was used as a preliminary screening tool to determine the potential stabilizing properties of β-sitosterol-β-D-glucoside, and Glabrolide. The cytotoxicity experiments were conducted on HEK293T cells and found that both of the tested phyto molecules are non-toxic for up to 150 μM concentration. Based on their cytotoxic experiments at the suggested high concentration, these phyto molecules may potentially be employed as G-Quadruplex targets in future research or applications. These results suggest that the plant may be a "lead" in the future for the development of novel therapies for diseases.
Genes & Diseases ( IF 0 ) Pub Date: 2023-07-11 , DOI: 10.1101/2022.02.13.480182
Plants have evolved sophisticated mechanisms to regulate gene expression to activate immune responses against pathogen infections. However, how the translation system contributes to plant immunity is largely unknown. The evolutionarily conserved thiolation modification of tRNA ensures efficient decoding during translation. Here we show that tRNA thiolation is required for plant immunity in Arabidopsis. We identify a cgb Arabidopsis mutant, which is hyper-susceptible to the pathogen Pseudomonas syringae. CGB encodes ROL5, a homolog of yeast NCS6 required for tRNA thiolation. ROL5 physically interacts with CTU2, a homolog of yeast NCS2. Mutations in either ROL5 or CTU2 result in loss of tRNA thiolation. Further analyses reveal that both transcriptional reprogramming and translational reprogramming during immune responses are compromised in cgb. Notably, the translation of the salicylic acid receptor NPR1 is reduced in cgb, resulting in reduced salicylic acid signaling. Our study not only reveals a new regulatory mechanism for plant immunity but also uncovers a new biological function of tRNA thiolation.
Genes & Diseases ( IF 0 ) Pub Date: 2023-07-13 , DOI: 10.1101/2023.07.13.548902
Introducing new disulfide bond is a promising strategy for rational protein design. In this report, disulfide bond engineering has been applied to improve the stability of an industrially important enzyme, Glycoside Hydrolase family GH 7 cellobiohydrolase or Cel7A of A fumigatus origin. Disulfide by Design 2.0, an online tool, was used for the detection of the mutation sites and created four mutations both inside and outside of the peripheral loops but, not in the catalytic region. The disulfide bond formed between the A2 and A4 loop of DSB3 showed higher thermostability (70% activity at 700C), higher substrate affinity (Km= 0.081mM) and higher catalytic activity (Kcat =9.75 min-1; Kcat/Km = 120.37 mM min-1) compared to wild type AfCel7A (50% activity at 700C; Km= 0.128mM; Kcat = 4.833 min-1; Kcat/Km = 37.75 mM min -1). The other three mutants with high B factor showed loss of thermostability and catalytic activity. Molecular dynamic simulations revealed that the mutation T416C-I432C makes the tunnel wider (DSB3:13.6 Å; Wt: 5.3 Å) at the product exit site; giving flexibility in the entrance region and mobility of the substrate. It may facilitate substrate entry into the catalytic tunnel and releases the product faster than the wild type. Whereas in other mutants, the tunnel is not prominent (DSB4), the exit is lost (DSB1), and the ligand binding site is absent (DSB2).This is the first report of the gain of function of both thermostability and enzyme activity of cellobiohydrolase Cel7A by disulfide bond engineering in the loop.
Genes & Diseases ( IF 0 ) Pub Date: 2023-07-15 , DOI: 10.1101/2021.12.08.471801
The SWR1C chromatin remodeling enzyme catalyzes the ATP-dependent exchange of nucleosomal histone H2A for the histone variant H2A.Z, a key variant involved in a multitude of nuclear functions. How the 14-subunit SWR1C engages the nucleosomal substrate remains largely unknown. Numerous studies on the ISWI, CHD1, and SWI/SNF families of chromatin remodeling enzymes have demonstrated key roles for the nucleosomal acidic patch for remodeling activity, however a role for this nucleosomal epitope in nucleosome editing by SWR1C has not been tested. Here, we employ a variety of biochemical assays to demonstrate an essential role for the acidic patch in the H2A.Z exchange reaction. Utilizing asymmetrically assembled nucleosomes, we demonstrate that the acidic patches on each face of the nucleosome are required for SWR1C-mediated dimer exchange, suggesting SWR1C engages the nucleosome in a pincer-like conformation, engaging both patches simultaneously. Loss of a single acidic patch results in loss of high affinity nucleosome binding and nucleosomal stimulation of ATPase activity. We identify a conserved arginine-rich motif within the Swc5 subunit that binds the acidic patch and is key for dimer exchange activity. In addition, our cryoEM structure of a Swc5-nucleosome complex suggests that promoter proximal, histone H2B ubiquitinylation may regulate H2A.Z deposition. Together these findings provide new insights into how SWR1C engages its nucleosomal substrate to promote efficient H2A.Z deposition.
Genes & Diseases ( IF 0 ) Pub Date: 2023-07-07 , DOI: 10.1101/2023.07.07.547101
Amyotrophic lateral sclerosis (ALS) is a neurodegenerative disease characterized not only by progressive loss of motor neurons, but also linked to systemic hypermetabolism, oxidative stress, and inflammation. In this context, oxylipins have been investigated as signaling molecules linked to neurodegeneration. However, the nature and role of major oxylipins involved in ALS disease progression remain unclear. Importantly, most methods focused on oxylipin analysis are based on low resolution mass spectrometry (LRMS), which usually confers high sensitivity, but not great accuracy for lipid identification, as provided by high-resolution MS (HRMS). Here, we established an ultra-high performance liquid chromatography coupled HRMS (LC-HRMS) method for simultaneous analysis of 126 oxylipins in plasma, including lipid hydroxides, ketones, epoxides, prostaglandins, leukotrienes, and others in a 15-minute run. Intra- and inter-day method validation showed high sensitivity (0.3-25 pg), accuracy and precision for more than 90 % of quality controls. This method was applied for the analysis of oxylipins in plasma of ALS rats overexpressing the mutant human Cu/Zn-superoxide dismutase gene (SOD1-G93A) at asymptomatic (ALS 70 days old) and symptomatic stages (ALS 120 days old), and their respective age-matched wild type controls (WT 70 days old and WT 120 days old). From the 56 oxylipins identified in plasma, 17 species were significantly altered. Remarkably, most of oxylipins linked to inflammation and oxidative stress derived from arachidonic acid, such as, prostaglandins, lipoxins, mono-hydroxides, and isoprostane, were increased in ALS 120d rats. In contrast, the linoleic acid diols involved in fatty acid uptake and β-oxidation, 9(10)-DiHOME and 12(13)-DiHOME, were strongly decreased in the ALS 120d. In summary, we developed and validated a robust LC-HRMS method for oxylipin analysis and provided a comprehensive overview of plasma oxylipins involved in ALS disease progression. Noteworthy, the oxylipins altered in plasma of ALS 120d rats have potential to be investigated and used as biomarkers for inflammation and hypermetabolism in ALS.
Novel multifunctional glycan probes to elucidate specificities of diverse glycan recognition systems
Genes & Diseases ( IF 0 ) Pub Date: 2023-07-09 , DOI: 10.1101/2023.07.09.548266
Glycan microarrays of sequence-defined glycans are the most widely used approach for high-throughput studies of interactions of glycans with glycan-binding proteins. Currently, nitrocellulose (NC) coated or N-hydroxysuccinimide (NHS) functionalized glass slides are the two most commonly used surfaces for immobilizing glycan probes as noncovalent and covalent arrays, respectively. The mode of glycan presentation can have an influence on the microarray readouts and is an important consideration in the glycan recognition knowledgebase. Here we present the development of glycan probes, tagged with a novel type of tri-functional Fmoc-amino-azido (FAA) linker, which can be readily converted into lipid-tagged or amino-terminating glycan probes for generating neoglycolipid (NGL)-based noncovalent arrays as well as covalent arrays. The azido functionality in the FAA glycan probes provides a means to light up the glycans via biorthogonal Click chemistry so that they become scanner-readable on the covalent arrays, which represents an advance in array quality control. Here analyses were carried out with a diverse set of 36 glycan-binding proteins (GBPs) to compare the performance of 44 glycans presented in a liposomal formulation as noncovalent arrays on NC-coated slides and on two types of NHS slides as covalent arrays. With most of the anti-glycan antibodies and plant lectins investigated, there were negligible or subtle differences in the binding detected in different arrays. However, there were some striking differences observed between the covalent and noncovalent arrays. These include the binding of Lotus Tetragonolobus Lectin (LTL) on the covalent but not the noncovalent arrays, and a clear preference observed for glycans on the noncovalent array in the binding of adhesins (VP1 proteins) of two human polyomaviruses JCPyV and BKPyV, and the human immune lectins Siglecs 7 and 9. Subtle yet significant differences in the binding to low-affinity glycan ligands were also observed with three bacterial toxins in different arrays. These results revealed interesting insights into the binding behaviour of different GBPs on the noncovalent and covalent arrays and highlight the importance to consider different array platforms in elucidating glycan-mediated interactions. The FAA glycan probes can be readily rendered fluorescent via Click chemistry in solution, enabling the detection of GBPs at the surface of cells.
Genes & Diseases ( IF 0 ) Pub Date: 2023-07-12 , DOI: 10.1101/2023.07.12.548762
FoxP3 is a transcription factor (TF) essential for development of regulatory T cells (Tregs), a branch of T cells that suppress excessive inflammation and autoimmunity1-5. Molecular mechanisms of FoxP3, however, remain elusive. We here show that FoxP3 utilizes the forkhead domain--a DNA binding domain (DBD) that is commonly thought to function as a monomer or dimer--to form a higher-order multimer upon binding to TnG repeat microsatellites. A cryo-electron microscopy structure of FoxP3 in complex with T3G repeats reveals a ladder-like architecture, where two double-stranded DNA molecules form the two "side rails" bridged by five pairs of FoxP3 molecules forming "rungs". Each FoxP3 subunit occupies TGTTTGT within the repeats in the manner indistinguishable from that of FoxP3 bound to the forkhead consensus motif (FKHM; TGTTTAC). Mutations in the "intra-rung" interface impair TnG repeat recognition, DNA bridging and cellular functions of FoxP3, all without affecting FKHM binding. FoxP3 can tolerate variable "inter-rung" spacings, explaining its broad specificity for TnG repeat-like sequences in vivo and in vitro. Both FoxP3 orthologs and paralogs show similar TnG repeat recognition and DNA bridging. These findings thus reveal a new mode of DNA recognition that involves TF homo-multimerization and DNA bridging, and further implicates microsatellites in transcriptional regulation and diseases.
Genes & Diseases ( IF 0 ) Pub Date: 2023-07-11 , DOI: 10.1101/2023.05.17.540900
The maintenance of skeletal muscle plasticity upon changes in the environment, nutrient supply, and exercise depends on regulatory mechanisms that couple structural and metabolic adaptations. However, the transcriptional control of both processes by nuclear receptors (NR) remains underexplored. Nr2f6 is an orphan NR and a key regulator of metabolism and differentiation. Nonetheless, its role in muscle biology remains elusive. Here, we report, for the first time, the effects of Nr2f6 modulation in skeletal muscle in vivo and in vitro. Depletion of Nr2f6 increased myocyte's oxidative capacity and sharply attenuated lipid-induced cell death, which was associated with direct derepression of uncoupling protein 3 and PGC-1α promoters' transactivation. Conversely, Nr2f6 overexpression in the tibialis anterior induced atrophy and hypoplasia, accompanied by impairment of force production and the establishment of a molecular signature of inflammation, and a decrease in genes involved in oxidative metabolism and contraction. Additionally, global transcriptomics showed that Nr2f6 upregulated core components of the cell division machinery and repressed myogenesis genes, thus decoupling myoblast proliferation from differentiation. Collectively, our findings define a novel role for Nr2f6 as a molecular transducer maintaining the balance between skeletal muscle contractile function and oxidative capacity, with implications for metabolic diseases and myopathies treatment.
Genes & Diseases ( IF 0 ) Pub Date: 2023-07-12 , DOI: 10.1101/2023.07.11.548514
Bacteria surviving in high xenobiotic polluted environment have evolved specialized sensing mechanisms that identify their cognate ligand with exquisite selectivity and subsequently exploit it as an energy source. Here, by employing MopR protein, a phenol sensor as a model system and via an integrated all-atom computer simulation, statistical model and biochemical assay approaches we determine the molecular basis of this complex selection process of ligand entry. Multiple simulations followed by experiment demonstrate that a set of three strategically placed selectivity filters placed along the entry pathway, serve as checkpoints, where diverse aromatic ligands are first screened at the surface, gauged according to respective chemical features or sizes and finally allowed to enter the sensing site in an orientation-dependent fashion. Sequence and structural analysis show that the ligand entry mechanism is conserved across this sensor class and to achieve selectivity, fine tuning of individual amino acids along the selectivity filter path, in each sensor protein, determines ligand selection. Together, the investigation impresses that key to ligand selectivity not only rest on interaction of the sensor molecule within the resting pocket, rather subtle interaction with the path of ligand entry is a decisive factor for selective biological sensing. This study opens doors to rational expansion of biosensor repertoire for biotechnologically important aromatic pollutant class of compounds.
Supplementary Information
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